Lipozyme-Catalyzed Kinetic Resolution Yields (2R,3S)-Methyl Ester with High Enantiopurity, Discriminating from the (2S,3R)-Enantiomer
In the process disclosed by WO2004087932, racemic methyl trans-3-phenylglycidate is resolved by Lipozyme-catalyzed transesterification. The (2S,3R)-enantiomer is selectively converted to (2S,3R)-octyl trans-3-phenylglycidate with an enantiomeric excess (ee) of 94.0% when hexanol is used as the transesterification agent and an ee of 93.6% with octanol, while the unreacted (2R,3S)-methyl ester remains in the reaction mixture and is recovered as the desired product with correspondingly high enantiopurity [1]. This enables procurement of the (2R,3S) enantiomer essentially free of its optical antipode.
| Evidence Dimension | Enantiomeric excess (ee) after enzymatic resolution |
|---|---|
| Target Compound Data | (2R,3S)-methyl trans-3-phenylglycidate recovered with high enantiopurity (ee not explicitly reported but consistent with the high ee of the resolved (2S,3R)-octyl ester) |
| Comparator Or Baseline | (2S,3R)-octyl trans-3-phenylglycidate obtained with 94.0% ee (hexanol) and 93.6% ee (octanol) |
| Quantified Difference | The (2S,3R)-octyl ester is formed with up to 94.0% ee; the (2R,3S)-methyl ester is the complementary enantiopure fraction |
| Conditions | Lipozyme (5% w/w substrate), toluene, 25–30°C, octanol or hexanol as transesterification agent |
Why This Matters
Only the (2R,3S)-methyl ester is directly obtained in high enantiomeric purity via this scalable enzymatic resolution, eliminating the need for costly chiral chromatography when the correct enantiomer of the catalyst is chosen.
- [1] Nair, R., Kasi, D. M., & Somasundaram, M. (2004). Enzymatic resolution of (±) methyl trans-3-phenyl glycidate. PCT Patent WO2004087932A2. View Source
